![molecular formula C13H20ClN3O3S B157307 (6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride CAS No. 131857-25-5](/img/structure/B157307.png)

(6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

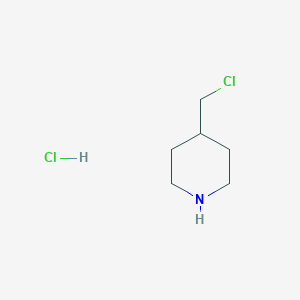

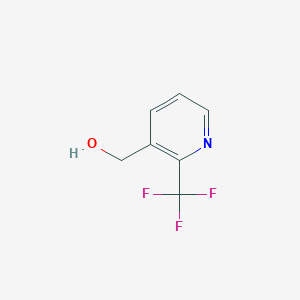

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings .Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the pyrrolidine ring and the sp3 hybridization of its carbon atoms . The stereogenicity of the carbons in the pyrrolidine ring could lead to different biological profiles for different stereoisomers .Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings and their derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are extensively utilized in medicinal chemistry for creating compounds aimed at treating human diseases. The saturation and sp3-hybridization of the pyrrolidine ring allow for efficient exploration of pharmacophore space, contributing to the molecule's stereochemistry and increasing three-dimensional coverage due to "pseudorotation." These features facilitate the design of bioactive molecules with target selectivity. The review by Li Petri et al. (2021) highlights the synthesis, reaction conditions, and structure-activity relationships (SAR) of pyrrolidine-based compounds, underscoring the influence of steric factors and stereochemistry on biological activity (Li Petri et al., 2021).

Heterocyclic Aromatic Compounds in Microbial Metabolism

The metabolism of heterocyclic aromatic compounds, such as pyridine, quinoline, and acridine, involves complex pathways under both aerobic and anaerobic conditions. Kaiser et al. (1996) provide an extensive review of how these compounds are biodegraded by various types of bacteria, fungi, and enzymes, highlighting the diversity of metabolic pathways utilized by different organisms. This review demonstrates the dependency of transformation rates on substituents and outlines the mineralization pathways of various heterocyclic aromatic compounds. The research indicates that specific enzymes, such as mono- or dioxygenases, play crucial roles in the degradation steps of these compounds (Kaiser et al., 1996).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

(6R,7R)-7-amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S.ClH/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19;/h9,12H,2-7,14H2,1H3;1H/t9-,12-;/m1./s1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKYDOZUOXJZSR-KUDVEPGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)](/img/structure/B157244.png)